Product packaging for (1-Cyclohexylethyl)(3-ethoxypropyl)amine(Cat. No.:)

(1-Cyclohexylethyl)(3-ethoxypropyl)amine

Cat. No.: B13285363
M. Wt: 213.36 g/mol
InChI Key: PJEIWGLAJLCGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyclohexylethyl)(3-ethoxypropyl)amine is a chemical compound of interest in advanced pharmaceutical research and development, particularly as a potential synthetic intermediate. This amine belongs to a class of cyclohexylamine derivatives that have demonstrated significant value in the synthesis of active pharmaceutical ingredients (APIs) . The 3-ethoxypropylamine moiety is a known building block in chemical synthesis, and its incorporation into larger structures can influence the physicochemical properties of the resulting molecule . Compounds with similar structural frameworks, featuring cyclohexyl and amine groups, have been investigated as key intermediates in the production of central nervous system (CNS) agents, such as the antipsychotic drug cariprazine . The mechanism of action for the final active compound often involves high-affinity interactions with specific receptor targets in the brain . Researchers may explore (1-Cyclohexyl)(3-ethoxypropyl)amine for its potential utility in constructing novel molecular entities, studying structure-activity relationships (SAR), or developing new synthetic pathways. The cyclohexyl group contributes steric bulk and can affect the molecule's conformational stability, while the ethoxypropyl chain may enhance solubility . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27NO B13285363 (1-Cyclohexylethyl)(3-ethoxypropyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(1-cyclohexylethyl)-3-ethoxypropan-1-amine

InChI

InChI=1S/C13H27NO/c1-3-15-11-7-10-14-12(2)13-8-5-4-6-9-13/h12-14H,3-11H2,1-2H3

InChI Key

PJEIWGLAJLCGKS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(C)C1CCCCC1

Origin of Product

United States

Synthetic Methodologies for 1 Cyclohexylethyl 3 Ethoxypropyl Amine

Retrosynthetic Analysis of (1-Cyclohexylethyl)(3-ethoxypropyl)amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. researchgate.netamazonaws.com For this compound, the key disconnections are the carbon-nitrogen (C-N) bonds, as this is a tertiary amine. Breaking these bonds reveals potential synthetic pathways.

Two primary retrosynthetic disconnections can be envisioned for the target molecule:

Disconnection A (Reductive Amination Pathway): Breaking the bond between the nitrogen and the 3-ethoxypropyl group suggests a reductive amination approach. This pathway involves the reaction of a secondary amine, 1-cyclohexylethan-1-amine, with an aldehyde, 3-ethoxypropanal. The forward reaction would involve the formation of an iminium ion intermediate, followed by reduction. youtube.com

Disconnection B (Direct Alkylation Pathway): Alternatively, disconnecting the bond between the nitrogen and the 1-cyclohexylethyl group points towards a direct alkylation strategy. This would involve reacting 3-ethoxypropylamine (B153944) (a primary amine) with a suitable 1-cyclohexylethyl halide. A second possibility under this pathway is reacting 1-cyclohexylethan-1-amine with a 3-ethoxypropyl halide.

These approaches are summarized in the table below.

Disconnection StrategyPrecursor 1Precursor 2Synthetic Methodology
C-N Bond (Propyl Side)1-Cyclohexylethan-1-amine3-EthoxypropanalReductive Amination
C-N Bond (Propyl Side)1-Cyclohexylethan-1-amine3-Ethoxypropyl halideDirect Alkylation
C-N Bond (Cyclohexyl Side)3-Ethoxypropylamine1-Cyclohexylethyl halideDirect Alkylation

Direct Alkylation Approaches for this compound Synthesis

Direct alkylation involves the formation of a C-N bond through the nucleophilic substitution reaction of an amine with an alkyl halide. While a straightforward concept, this method presents significant challenges in controlling the extent of alkylation. masterorganicchemistry.comlibretexts.org

N-Alkylation of Primary or Secondary Amine Precursors with Halogenated Cyclohexyl and Ethoxypropyl Moieties

The synthesis of this compound via direct alkylation can be approached in two ways:

Alkylation of 1-Cyclohexylethan-1-amine: This pathway involves the reaction of the secondary amine, 1-cyclohexylethan-1-amine, with a 3-ethoxypropyl halide (e.g., 1-bromo-3-ethoxypropane). The nitrogen atom of the amine acts as a nucleophile, displacing the halide to form the desired tertiary amine. A base is typically required to neutralize the hydrogen halide formed during the reaction.

Alkylation of 3-Ethoxypropylamine: In this alternative, the primary amine, 3-ethoxypropylamine, is reacted with a 1-cyclohexylethyl halide. This initial reaction would form the secondary amine, this compound, which would then need to be isolated before a second, different alkylation step, or would proceed to further react in situ.

Selective Mono- and Di-Alkylation Strategies

A primary drawback of using direct alkylation for amine synthesis is the difficulty in controlling the reaction to achieve a specific degree of substitution. libretexts.org When starting with a primary amine like 3-ethoxypropylamine, the initial product is a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide, leading to the formation of the desired tertiary amine but also potentially a mixture of unreacted primary amine, secondary amine, and the tertiary product. libretexts.org

Strategies to promote selective mono-alkylation and subsequent formation of the desired tertiary product include:

Stoichiometric Control: Carefully controlling the molar ratios of the amine and the alkylating agent.

Use of a Large Excess of Amine: Using a significant excess of the starting amine can increase the probability of the alkyl halide reacting with the intended target rather than the more substituted product.

Reaction Conditions: Adjusting temperature and reaction time can influence the relative rates of the competing alkylation reactions.

Control of Quaternization in Tertiary Amine Formation

Once the tertiary amine, this compound, is formed, it can undergo a further alkylation step to produce a quaternary ammonium (B1175870) salt. dtic.mil This is an undesirable side reaction when the tertiary amine is the target product. The formation of this salt is influenced by several factors. dtic.mil

Methods to minimize quaternization include:

Limiting the Alkylating Agent: Using a stoichiometric amount or a slight deficit of the alkylating agent ensures it is consumed before significant quaternization can occur.

Choice of Leaving Group: Alkyl halides with less reactive leaving groups (e.g., chlorides instead of iodides) can slow down the rate of both the desired alkylation and the undesired quaternization.

Steric Hindrance: The inherent steric bulk of the 1-cyclohexylethyl and 3-ethoxypropyl groups on the tertiary amine nitrogen may naturally reduce the rate of quaternization compared to less hindered tertiary amines. dtic.mil

Reductive Amination Pathways to this compound

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for synthesizing amines. wikipedia.orgcengage.com.au It is often preferred over direct alkylation because it avoids the issue of over-alkylation and typically produces higher yields of the desired product. masterorganicchemistry.com The process involves two main steps that can often be performed in a single pot: the formation of an imine or iminium ion, followed by its reduction to an amine. libretexts.orgwikipedia.org

Condensation of 1-Cyclohexylethan-1-amine with 3-Ethoxypropanal

The most direct synthesis of this compound via this pathway involves the reaction between 1-cyclohexylethan-1-amine and 3-ethoxypropanal.

The reaction proceeds as follows:

Iminium Ion Formation: The nucleophilic nitrogen of 1-cyclohexylethan-1-amine attacks the electrophilic carbonyl carbon of 3-ethoxypropanal. This is typically carried out under weakly acidic conditions (e.g., pH 5-6) to catalyze the dehydration of the intermediate hemiaminal, leading to the formation of an iminium ion. youtube.com

Reduction: A reducing agent, added to the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N+) of the iminium ion to form the final tertiary amine product. youtube.com

A key advantage of this method is the ability to use reducing agents that are selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure. masterorganicchemistry.comyoutube.com

Reducing AgentCharacteristics
Sodium cyanoborohydride (NaBH₃CN)Mild and selective. Reduces iminium ions much faster than ketones or aldehydes, making it ideal for one-pot reactions. masterorganicchemistry.comwikipedia.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Another mild and selective reagent. Often used as a less toxic alternative to NaBH₃CN. Effective in various solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comorganic-chemistry.org
Sodium borohydride (B1222165) (NaBH₄)A stronger reducing agent that can reduce the starting aldehyde. It is typically used in a two-step process where the imine is formed first, and then the reducing agent is added. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst)A "green" chemistry approach using hydrogen gas and a metal catalyst (e.g., Ni, Pd, Pt). wikipedia.orgcengage.com.au

Stereoselective Reductive Amination for Chiral this compound

Reductive amination stands as a cornerstone of amine synthesis. For this compound, this process involves the reaction of 1-cyclohexylethanone (B3024942) with 3-ethoxypropylamine to form an intermediate imine, which is then reduced to the final secondary amine product. When the synthesis of a specific stereoisomer (chiral amine) is desired, the reaction must be conducted under asymmetric conditions. This can be achieved primarily through two strategies: the use of chiral catalysts or the application of chiral auxiliaries.

Chiral transition metal catalysts have proven highly effective in asymmetric reductive aminations. Iridium complexes featuring chiral phosphine (B1218219) ligands, such as f-Binaphane, have demonstrated high enantioselectivity in the hydrogenation of imines. dicp.ac.cn While ketones are not typically reduced under the same conditions, the in-situ-formed imine is readily hydrogenated. dicp.ac.cn For the synthesis of chiral this compound, an iridium catalyst paired with a suitable chiral ligand could facilitate the enantioselective reduction of the imine formed from 1-cyclohexylethanone and 3-ethoxypropylamine. The process is often enhanced by additives like titanium(IV) isopropoxide, which acts as a Lewis acid to facilitate imine formation and water removal. dicp.ac.cn

An alternative and highly practical approach involves the use of a chiral auxiliary. A scalable method for synthesizing optically active amines, such as 1-cyclopropylethylamine, has been developed using (S)-(-)-α-phenylethylamine as a chiral auxiliary. google.com In a similar vein, 1-cyclohexylethanone could be reacted with a chiral amine like (S)-(-)-α-phenylethylamine. The resulting chiral imine would then be reduced, leading to a diastereomeric mixture of amines. These diastereomers can typically be separated by crystallization or chromatography. Finally, the chiral auxiliary is cleaved, often via hydrogenolysis, to yield the desired enantiomerically enriched (1-Cyclohexylethyl)amine, which can then be alkylated with a 3-ethoxypropyl group. More directly, a three-component reaction could be envisioned where the ketone reacts with 3-ethoxypropylamine in the presence of a chiral directing group to guide the stereoselective reduction.

Evaluation of Reducing Agents for Imine Reduction

The reduction of the imine intermediate is a critical step in the reductive amination sequence. The choice of reducing agent affects the reaction's efficiency, selectivity, and compatibility with other functional groups. A wide array of reagents is available, ranging from complex metal hydrides to catalytic hydrogenation systems. researchgate.net

Common Reducing Agents for Imine Reduction:

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol (B129727) or Ethanol, room temp.Inexpensive, readily available, mild.Can reduce aldehydes/ketones; may require pH control.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, acidic pH (6-7)Selective for imines over ketones/aldehydes.Highly toxic (releases HCN in strong acid).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane or THF, room temp.Mild, highly selective for imines, no pH control needed.More expensive, moisture sensitive.
Catalytic Hydrogenation (H₂/Pd/C) H₂ gas (1 atm to high pressure), various solvents.High atom economy, clean workup.Can reduce other functional groups (alkenes, C-O bonds). researchgate.net
Hydrosilanes (e.g., HSiCl₃) With or without catalyst, various solvents.Mild conditions, high chemoselectivity. mdpi.comCan require a catalyst; reagent can be corrosive.
Borane Complexes (e.g., BH₃·THF, BH₃N(C₂H₅)₃) THF, room temp.Can act as both reductant and catalyst for imine formation. rsc.orgCan reduce other functional groups like carboxylic acids.

For the synthesis of this compound, sodium triacetoxyborohydride (STAB) is often a preferred choice in laboratory settings due to its high selectivity and operational simplicity. For larger-scale industrial applications, catalytic hydrogenation is more desirable from an economic and environmental standpoint, provided that chemoselectivity issues can be managed. researchgate.net Modified palladium nanoparticles have been developed to improve the chemoselectivity of imine reductions, preventing undesired side reactions like hydrodehalogenation or the reduction of parent ketones. researchgate.net

Metal-Catalyzed Amine Synthesis Relevant to this compound

Transition metal catalysis offers powerful and versatile methods for constructing C-N bonds, providing alternatives to traditional reductive amination or alkylation pathways.

Iron-Catalyzed Aminative Difunctionalization Reactions for Tertiary Amine Formation

Iron-catalyzed reactions have gained prominence as cost-effective and environmentally benign alternatives to precious metal catalysis. Aminative difunctionalization of alkenes is a modern strategy where an amine and another functional group are added across a double bond in a single operation. While often applied to the synthesis of complex tertiary amines, the underlying principles are relevant. For instance, iron-catalyzed protocols have been developed for the oxidative coupling of tertiary amines with 1,3-dicarbonyl compounds. figshare.com More directly, iron catalysis can enable the installation of amine functionalities. acs.org

While the direct synthesis of a secondary amine like this compound via this method is not straightforward, related tertiary amine structures could be synthesized. A hypothetical route could involve the iron-catalyzed reaction of vinylcyclohexane (B147605) with an amine and another component to build a more complex scaffold, which might then be modified to produce the target structure. This area of research focuses on creating molecular complexity efficiently, and its application would be more suited to generating derivatives of the target amine rather than the amine itself.

Palladium-Catalyzed C-N Cross-Coupling Strategies

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a powerful tool for forming bonds between nitrogen and sp²- or sp³-hybridized carbon atoms. acs.org This methodology could be applied to the synthesis of this compound by coupling an appropriate alkyl halide with an amine. For example, the reaction could proceed by coupling 1-bromo-1-cyclohexylethane with 3-ethoxypropylamine.

The success of these couplings, especially with unactivated secondary alkyl halides, is highly dependent on the choice of phosphine ligand coordinated to the palladium center. Sterically demanding and electron-rich biarylphosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govrsc.org

Selected Ligands for Palladium-Catalyzed C-N Coupling:

Ligand NameStructure TypeTypical Substrates
RuPhos BiarylmonophosphinePrimary and secondary alkyl amines, aryl chlorides. nih.gov
BrettPhos BiarylmonophosphineWide scope for primary amines and aryl/heteroaryl halides. nih.govrsc.org
Cy₂t-BuP Hindered trialkylphosphineSecondary and tertiary alkyl bromides. acs.orgnih.gov
Josiphos (CyPF-tBu) Ferrocenyl diphosphinePrimary aliphatic amines and anilines.

The development of robust catalyst systems based on ligands like RuPhos and BrettPhos has expanded the scope of Pd-catalyzed amination to include complex and functionalized coupling partners with low catalyst loadings. nih.govrsc.org

Other Transition Metal Catalysis for Amine Bond Formation

Beyond palladium and iron, other transition metals are effective catalysts for C-N bond formation.

Nickel Catalysis : Nickel complexes, being more earth-abundant and economical than palladium, are attractive alternatives for C-N cross-coupling. Air-stable nickel precatalysts have been developed that exhibit a broad substrate scope, enabling the amination of aryl chlorides, sulfamates, and mesylates with various amines. mit.edu These systems can operate with weak bases, making them suitable for substrates with base-sensitive functional groups. mit.edu

Copper Catalysis : Copper-catalyzed amination, known as the Ullmann condensation, is one of the oldest C-N cross-coupling methods. While traditional Ullmann reactions required harsh conditions, modern ligand-accelerated protocols allow the reaction to proceed under much milder temperatures. This method is particularly effective for coupling amines with aryl halides.

Hydroamination : This is an atom-economical process involving the direct addition of an N-H bond across an unsaturated C-C bond (alkene or alkyne). acs.org Catalysts based on rhodium, iridium, and other late transition metals can facilitate this transformation. A potential, highly efficient route to this compound could be the anti-Markovnikov hydroamination of vinylcyclohexane with 3-ethoxypropylamine. However, achieving high selectivity and preventing side reactions can be challenging. acs.org

Alternative Synthetic Routes to this compound

Besides the methods detailed above, other synthetic strategies can be employed.

One of the most traditional methods for synthesizing secondary amines is the direct N-alkylation of a primary amine with an alkyl halide. In this case, 3-ethoxypropylamine could be reacted with a 1-cyclohexylethyl halide (e.g., 1-bromo-1-cyclohexylethane). A significant drawback of this approach is the lack of selectivity, as the desired secondary amine product can react further with the alkyl halide to form an undesired tertiary amine. To overcome this, specific reagents can be used to favor mono-alkylation. For example, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org

Another, less common approach involves the cleavage of a specifically designed tertiary amine . A process exists for converting tertiary amines into secondary amines by first oxidizing the tertiary amine to its N-oxide with a peracid. The resulting N-oxide is then treated with an alkali metal (like sodium or lithium) in liquid ammonia, which cleaves one of the N-substituents to yield the secondary amine. google.com This route would be viable if a tertiary amine precursor, such as N-benzyl-(1-cyclohexylethyl)(3-ethoxypropyl)amine, were more readily accessible than the target secondary amine itself. The benzyl (B1604629) group could then be cleaved to afford the final product.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclohexylethyl 3 Ethoxypropyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of (1-Cyclohexylethyl)(3-ethoxypropyl)amine by mapping the chemical environment of each proton and carbon atom.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical structure. The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their hybridization state.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals of the ethoxy and cyclohexyl groups are expected in the upfield region of the spectrum, while protons adjacent to the nitrogen and oxygen atoms are shifted downfield due to the electron-withdrawing effects of these heteroatoms. The chemical shifts for the protons on carbons directly bonded to the amine nitrogen typically appear in the range of 2.3-3.0 ppm. libretexts.org

Predicted ¹H NMR Data for this compound

Atom Number(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1 ~2.5 - 2.7 Multiplet -
2 ~1.0 - 1.9 Multiplet -
3 ~1.0 - 1.9 Multiplet -
4 ~1.0 - 1.9 Multiplet -
5 ~1.0 - 1.9 Multiplet -
6 ~1.0 - 1.9 Multiplet -
7 ~1.1 Doublet ~6.5
8 ~2.6 - 2.8 Multiplet -
9 ~1.6 - 1.8 Multiplet -
10 ~3.4 - 3.5 Triplet ~7.0
11 ~3.5 - 3.6 Quartet ~7.0
12 ~1.2 Triplet ~7.0

Predicted ¹³C NMR Data for this compound

Atom Number(s) Predicted Chemical Shift (δ, ppm)
1 ~58 - 62
2, 6 ~29 - 33
3, 5 ~26 - 28
4 ~25 - 27
7 ~15 - 19
8 ~45 - 49
9 ~28 - 32
10 ~69 - 73
11 ~65 - 69

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would reveal correlations between the methine proton at C1 and the adjacent protons on the cyclohexyl ring (C2, C6) as well as the methyl protons at C7. It would also clearly delineate the spin systems of the 3-ethoxypropyl chain, showing correlations from H8 to H9, and from H9 to H10, as well as the coupling between the ethyl protons H11 and H12.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, providing a definitive assignment of the ¹³C spectrum. sdsu.edu For instance, the proton signal predicted around 3.5-3.6 ppm would show a cross-peak with the carbon signal at ~65-69 ppm, confirming their assignment to the O-CH₂ group (C11).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations would include:

A cross-peak between the protons on the N-CH₂ (H8) and the chiral carbon (C1) of the cyclohexylethyl group, confirming the N-C bond.

Correlations from the methyl protons (H7) to the chiral carbon (C1) and the adjacent cyclohexyl carbon (C2).

Correlations from the ethoxy methylene (B1212753) protons (H11) to the propyl carbon C10, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net This is particularly useful for determining stereochemistry and preferred conformations. For example, NOE correlations between the methine proton (H1) and specific protons on the cyclohexyl ring could help establish the preferred orientation of the ethyl group relative to the ring.

The structural flexibility of this compound gives rise to dynamic processes that can be studied using variable-temperature NMR. fu-berlin.de

Cyclohexane Ring Inversion: The cyclohexyl group undergoes a rapid "chair-chair" interconversion at room temperature. This process averages the signals of the axial and equatorial protons. At lower temperatures, this inversion can be slowed on the NMR timescale, leading to the decoalescence of the broad cyclohexyl signals into distinct, sharp signals for the individual axial and equatorial protons. Analysis of the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for this conformational process.

C-N Bond Rotation and Nitrogen Inversion: Rotation around the C-N single bonds and the inversion of the nitrogen atom's lone pair are also dynamic processes. researchgate.net Steric hindrance around the bulky secondary amine could potentially lead to distinct rotamers that may be observable at low temperatures. Dynamic NMR studies can provide quantitative data on the rotational barriers and the relative populations of different conformers. The flexibility of the 3-ethoxypropyl chain also contributes to the conformational complexity, with rotations around C-C and C-O bonds being accessible.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. measurlabs.com For this compound (C₁₃H₂₇NO), the exact mass can be calculated and compared to the experimentally determined value.

Calculated Exact Masses

Species Molecular Formula Calculated Exact Mass (Da)
Neutral Molecule [M] C₁₃H₂₇NO 213.20926

An experimental HRMS measurement matching the calculated value for the protonated molecule to within a few parts per million (ppm) would provide strong evidence for the elemental composition C₁₃H₂₇NO.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. nih.gov The fragmentation of amines is often dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org

For this compound, two primary α-cleavage pathways are anticipated:

Cleavage of the Ethyl Group: Loss of an ethyl radical (•CH₂CH₃) from the cyclohexylethyl moiety is a highly favorable pathway. This results in the formation of a stable, resonance-stabilized iminium ion.

Cleavage of the Cyclohexyl Group: Cleavage of the bond between the chiral carbon (C1) and the cyclohexyl ring would lead to the loss of a cyclohexyl radical.

Another significant fragmentation pathway involves the cleavage of the C-C bond within the ethoxypropyl chain, often accompanied by rearrangements.

Predicted Major Fragment Ions in MS/MS Spectrum of [M+H]⁺

Precursor Ion (m/z) Proposed Fragment (m/z) Neutral Loss Fragmentation Pathway
214.2 185.1747 C₂H₅• (Ethyl radical) α-cleavage at the chiral center
214.2 129.1328 C₆H₁₁• (Cyclohexyl radical) α-cleavage at the chiral center
214.2 142.1539 C₄H₈O (Butoxy radical via rearrangement) Cleavage within the ethoxypropyl chain

The systematic analysis of these fragmentation patterns in an MS/MS experiment allows for the definitive confirmation of the connectivity of the cyclohexyl, ethyl, and ethoxypropyl groups around the central nitrogen atom, thus corroborating the structure determined by NMR.

Ionization Techniques for Amine Analysis (e.g., Electrospray Ionization, Chemical Ionization)

Mass spectrometry (MS) is a cornerstone in the structural elucidation of compounds like this compound. The choice of ionization technique is critical, as amines can be prone to fragmentation. Soft ionization methods are generally preferred to preserve the molecular ion and provide accurate molecular weight information.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like amines. In positive ion mode, this compound would readily accept a proton to form the protonated molecular ion, [M+H]⁺. This allows for the unambiguous determination of its molecular mass. The high sensitivity of ESI makes it suitable for trace analysis when coupled with liquid chromatography.

Chemical Ionization (CI): Chemical ionization is another soft technique that results in less fragmentation compared to electron impact (EI) ionization. libretexts.org It is often used to verify the molecular mass of an unknown compound. libretexts.org In CI, a reagent gas (e.g., methane, ammonia) is ionized, and these reagent ions then react with the analyte molecule in the gas phase. wikipedia.org This process typically involves proton transfer, generating a protonated molecule [M+H]⁺ with little excess energy, thus minimizing fragmentation. libretexts.org The choice of reagent gas can control the energetics of the ionization process. libretexts.org

A key principle in the mass spectrometry of amines is the Nitrogen Rule . This rule states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. openstax.org this compound, with one nitrogen atom, is expected to have an odd molecular ion peak, a feature that aids in its identification. openstax.orglibretexts.org

While soft ionization minimizes fragmentation, some fragmentation is often observed and provides valuable structural information. The most characteristic fragmentation pathway for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org This cleavage results in a resonance-stabilized, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are possible, leading to distinct fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

Ionization TechniqueExpected Primary IonKey Fragmentation PathwayExpected Fragment Ions
Electrospray Ionization (ESI)[M+H]⁺Collision-Induced DissociationDependent on collision energy
Chemical Ionization (CI)[M+H]⁺α-cleavage[M-CH₃CH₂]⁺, [M-C₆H₁₁]⁺

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures, impurities, or other components, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amines. However, aliphatic amines often lack a UV chromophore, making detection difficult. sigmaaldrich.com Therefore, pre-column derivatization is a common strategy to attach a UV-absorbing or fluorescent tag to the amine. thermofisher.com

Method Development Considerations:

Derivatization: Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) can be used to create derivatives with strong UV absorption or fluorescence, enabling highly sensitive detection. thermofisher.com

Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for separating amines and their derivatives.

Mobile Phase: A mixture of water (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. Due to the basic nature of the amine, peak tailing can be an issue. This is often mitigated by adding modifiers like trifluoroacetic acid (TFA) to the mobile phase or by using specialized columns designed for basic compounds. sielc.com

Detection: UV-Visible or fluorescence detectors are used following derivatization. If derivatization is not performed, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed. sielc.com

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. mdpi.com While this compound may have sufficient volatility for GC analysis, direct injection can lead to poor peak shapes (tailing) due to the interaction of the polar amine group with the stationary phase. mdpi.comresearchgate.net

Considerations for GC Analysis:

Derivatization: To improve volatility and chromatographic performance, the amine is often converted into a less polar derivative. mdpi.com Acylation or silylation are common derivatization methods for primary and secondary amines. researchgate.net

Stationary Phase: A variety of capillary columns can be used, with the choice depending on the specific derivative and the required separation.

Detector: A Flame Ionization Detector (FID) provides general-purpose detection. For higher selectivity and sensitivity for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is often preferred. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification. researchgate.net

Chiral Chromatography for Enantiomeric Separation (if applicable)

The (1-Cyclohexylethyl) group in the target molecule contains a chiral center at the carbon atom bonded to the nitrogen, cyclohexyl, and ethyl groups. This means the compound exists as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers.

Techniques for Enantiomeric Separation:

Chiral Stationary Phases (CSPs): The most common approach is to use a column containing a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including amines. mdpi.com Cyclofructan-based CSPs have also shown excellent selectivity for primary amines. chromatographyonline.com

Mobile Phase: The separation can be performed using normal-phase, reversed-phase, or polar organic modes. Supercritical fluid chromatography (SFC) is often an attractive alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. chromatographyonline.com Mobile phase additives, such as acids and bases (e.g., trifluoroacetic acid and triethylamine), are often required to improve peak shape and resolution. chromatographyonline.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the N-H bond of secondary amines.

N-H Stretch: Secondary amines typically show a single, relatively weak absorption band in the region of 3350–3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com This band is generally sharper and less intense than the O-H stretching band of alcohols. openstax.org

C-N Stretch: The C-N stretching vibration for aliphatic amines appears in the 1250–1020 cm⁻¹ region. orgchemboulder.com

N-H Wag: A strong, broad band resulting from the N-H out-of-plane bending (wag) is characteristic of primary and secondary amines and is observed in the 910–665 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

C-O-C Stretch: The presence of the ethoxy group will give rise to a strong C-O-C stretching band, typically around 1150-1085 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is well-suited for the analysis of amines. ondavia.com The N-H stretching vibration is also observable in the Raman spectrum. ias.ac.in This technique is particularly advantageous for analyzing aqueous samples, as water is a weak Raman scatterer. ondavia.com

Table 2: Expected Vibrational Spectroscopy Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H StretchIR, Raman3350 - 3310Weak to Medium (IR)
C-H Stretch (aliphatic)IR, Raman3000 - 2850Strong
C-N StretchIR, Raman1250 - 1020Medium to Weak
C-O-C StretchIR, Raman1150 - 1085Strong
N-H WagIR910 - 665Strong, Broad

Advanced X-ray Crystallography Studies of this compound Salts or Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and conformational arrangements. nih.gov Since this compound is likely a liquid or low-melting solid at room temperature, it must first be converted into a suitable single crystal. nih.gov

This is typically achieved by forming a crystalline salt or a crystalline derivative.

Salt Formation: Reacting the basic amine with an acid (e.g., hydrochloric acid, sulfuric acid) can produce a stable, crystalline salt (e.g., an ammonium (B1175870) chloride). Another approach involves reacting the amine with carbon dioxide to form crystalline ammonium carbamates. rsc.orgnih.gov

Crystallization: The goal is to grow a single crystal of sufficient size and quality for diffraction analysis. nih.gov

Once a suitable crystal is obtained, X-ray diffraction analysis can reveal:

The precise connectivity and three-dimensional arrangement of atoms.

The conformation of the cyclohexyl ring and the ethoxypropyl chain.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group.

If a single enantiomer is crystallized with a known chiral reference, the absolute configuration of the chiral center can be determined. nih.gov

Computational Chemistry and Theoretical Studies of 1 Cyclohexylethyl 3 Ethoxypropyl Amine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons, which governs its chemical reactivity. researchgate.net

Due to the presence of multiple single bonds, (1-Cyclohexylethyl)(3-ethoxypropyl)amine can exist in numerous spatial arrangements, known as conformations. A thorough conformer analysis is the first step in any theoretical study to identify the lowest-energy (most stable) structures. This process involves systematically rotating the flexible dihedral angles of the molecule—such as those in the cyclohexyl ring, the ethyl group, and the ethoxypropyl chain—to generate a wide range of possible shapes.

Each of these initial geometries is then subjected to energy minimization using quantum mechanical methods, typically Density Functional Theory (DFT). researchgate.net This calculation adjusts the bond lengths, angles, and dihedrals to find the nearest local energy minimum on the potential energy surface. By comparing the energies of all the optimized conformers, the global minimum energy structure, which represents the most probable conformation of the molecule, can be identified.

Illustrative Data: Relative Energies of Hypothetical Conformers This table illustrates the typical output of a conformer analysis, showing the relative stability of different spatial arrangements of the molecule. The conformer with a relative energy of 0.00 kJ/mol is the most stable.

Conformer ID Method/Basis Set Relative Energy (kJ/mol) Key Dihedral Angles (degrees)
Conf-01 B3LYP/6-31G(d) 0.00 C-C-N-C: 178.5; C-N-C-C: -175.2
Conf-02 B3LYP/6-31G(d) 5.21 C-C-N-C: 65.3; C-N-C-C: -176.8

| Conf-03 | B3LYP/6-31G(d) | 8.94 | C-C-N-C: 179.1; C-N-C-C: 70.4 |

Once the minimum-energy geometry is determined, its electronic structure can be analyzed in detail. The charge distribution reveals how electrons are shared among the atoms in the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.netsrce.hr For this compound, the nitrogen atom is expected to carry a significant negative partial charge, making it a primary site for protonation.

The molecular electrostatic potential (MEP) map is a graphical model that visualizes the charge distribution from the perspective of an approaching reagent. wavefun.com It maps the electrostatic potential onto the molecule's electron density surface, with colors indicating regions of negative potential (red), which are attractive to electrophiles, and positive potential (blue), which are attractive to nucleophiles.

Analysis of the Frontier Molecular Orbitals —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. epstem.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Prediction of Protonation States and pKa Values for this compound

The basicity of the amine group, quantified by its pKa value, is one of its most important chemical properties. Computational methods can predict pKa with a high degree of accuracy, providing insight into the molecule's protonation state at a given pH. researchgate.net

The pKa value is directly related to the Gibbs free energy change (ΔG) of the protonation reaction in solution. DFT methods, such as the B3LYP or M06-2X functionals combined with appropriate basis sets like 6-311++G(d,p), are widely used to calculate the energies of the neutral amine and its protonated (ammonium) form. acs.orgresearchgate.net The accuracy of these predictions for secondary amines can be high, though some methods may require empirical corrections based on reference molecules like diethylamine. nih.gov The calculation involves optimizing the geometry of both the neutral and protonated species and computing their free energies. srce.hr

Since protonation occurs in a solvent (typically water), accounting for solvent effects is critical for accurate pKa prediction. mdpi.com The charge state of the molecule changes upon protonation, leading to strong interactions with polar solvent molecules.

Continuum solvation models are the most common approach. These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. kyushu-u.ac.jp Widely used models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). nih.govacs.org Combining DFT calculations with a robust solvation model is essential, and studies have shown that using geometries optimized in the solution phase, rather than in the gas phase, yields significantly more accurate pKa predictions for aliphatic amines. acs.orgresearchgate.net

Illustrative Data: Parameters for a Typical pKa Calculation This table outlines the components of a computational pKa prediction, showing how different energy terms are combined to find the final value.

Energy Component Calculation Method Description
Gas-Phase Free Energy DFT (e.g., B3LYP/6-31+G(d,p)) Free energy of the neutral and protonated species in a vacuum.
Solvation Free Energy Continuum Model (e.g., PCM/SMD) The energy change when transferring the molecule from gas to solvent. acs.org
Proton Solvation Energy Experimental/Theoretical Value A standard value for the free energy of solvating a proton (H+). mdpi.com

| Final pKa | Thermodynamic Cycle | Combination of the above terms to calculate the pKa in solution. |

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model the potential chemical reactions that this compound might undergo. This involves mapping the entire reaction pathway, from reactants to products, through a high-energy intermediate known as the transition state .

For an amine, plausible transformations could include oxidation, nucleophilic substitution, or reactions like Michael additions or Schiff base formation if suitable reactants are present. researchgate.net By modeling these pathways, chemists can determine the activation energy (the energy barrier that must be overcome for the reaction to occur), which indicates the likely rate and feasibility of the reaction.

The process involves locating the geometry of the transition state for a proposed reaction step. This is a first-order saddle point on the potential energy surface. Sophisticated algorithms are used to find this structure, and its identity is confirmed by vibrational frequency analysis, where the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Comparing the calculated activation energies for different competing pathways can reveal the most likely reaction mechanism.

Computational Elucidation of Proposed Reaction Mechanisms

A primary application of computational chemistry in this context would be to investigate the plausible synthetic routes to this compound. A likely pathway is the reductive amination of 1-cyclohexylethanone (B3024942) with 3-ethoxypropan-1-amine. Computational methods, particularly Density Functional Theory (DFT), would be employed to model this reaction at the molecular level.

Researchers would typically map the potential energy surface of the reaction to identify the structures of reactants, transition states, intermediates, and products. This process would elucidate the step-by-step mechanism, for instance, confirming whether the reaction proceeds through the formation of a hemiaminal intermediate followed by dehydration to a Schiff base (imine), which is then reduced. The calculations would also clarify the stereochemical outcome of the reaction, predicting the likely ratio of diastereomers if chiral centers are formed.

Activation Energy Barriers and Reaction Kinetics Prediction

Following the elucidation of the reaction mechanism, computational studies would focus on quantifying the energetics of the process. By calculating the Gibbs free energy of each stationary point along the reaction coordinate, the activation energy barriers for each step can be determined. This information is crucial for predicting the reaction kinetics and identifying the rate-determining step.

For example, different catalytic or solvent conditions could be modeled to predict their effect on the reaction rate. A comparison of different synthetic strategies, such as direct alkylation versus reductive amination, could be performed by comparing their respective activation energy barriers. Lower activation energy indicates a kinetically more favorable pathway.

Table 1: Hypothetical Activation Energy Barriers for the Synthesis of this compound
Proposed Reaction StepCatalyst/Solvent SystemCalculated Activation Energy (kcal/mol)Rate-Determining Step?
Hemiaminal FormationMethanol (B129727), pH 512.5No
Schiff Base Formation (Dehydration)Methanol, pH 522.8Yes
Imine Reduction (NaBH4)Methanol8.2No
Schiff Base Formation (Dehydration)Toluene, Dean-Stark19.5Yes

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound in various environments. An MD simulation tracks the movements of atoms over time, providing insight into the molecule's flexibility and its interactions with surrounding solvent molecules.

These simulations could reveal the preferred conformations of the molecule in both polar (e.g., water) and non-polar (e.g., hexane) solvents. The analysis of radial distribution functions from the simulation data would show how solvent molecules arrange themselves around the amine and ethoxy functional groups, providing a detailed picture of the solvation shell. This is critical for understanding the molecule's solubility and transport properties. Furthermore, MD simulations can map the conformational landscape, identifying the most stable rotamers and the energy barriers between them.

Table 2: Hypothetical Conformational Analysis from MD Simulations
SolventDihedral Angle of InterestMost Populated Conformation (°)Relative Population (%)
WaterC-C-N-C175 (anti)65
WaterC-O-C-C-68 (gauche)58
HexaneC-C-N-C62 (gauche)52
HexaneC-O-C-C180 (anti)70

In Silico Screening and Design of this compound Analogs for Specific Research Objectives

In silico methods are powerful tools for designing novel molecules with desired properties based on the parent structure of this compound. For a hypothetical research objective, such as developing an analog with increased affinity for a specific biological target, a computational screening workflow would be established.

This process would involve creating a virtual library of analogs by systematically modifying the cyclohexyl, ethyl, or ethoxypropyl moieties. These virtual compounds would then be docked into the active site of the target protein to predict their binding affinity and orientation. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate specific structural features with the desired activity. This computational pre-screening significantly narrows down the number of candidate molecules that need to be synthesized and tested in the laboratory, saving time and resources.

Table 3: Hypothetical In Silico Screening of Analogs
Analog IDModificationPredicted Binding Affinity (kcal/mol)Predicted Lipophilicity (LogP)
ParentNone-6.53.2
ANA-01Cyclohexyl -> Phenyl-7.83.8
ANA-02Ethoxy -> Isopropoxy-6.83.5
ANA-03Ethyl -> Trifluoromethyl-7.23.6

Derivatization Strategies for 1 Cyclohexylethyl 3 Ethoxypropyl Amine and Its Analogs

Derivatization for Enhanced Spectroscopic Detection and Quantitation

For compounds that lack strong chromophores or fluorophores, derivatization is essential for sensitive detection by UV-Vis or fluorescence spectroscopy. thermofisher.com This involves reacting the amine with a reagent that introduces a light-absorbing or light-emitting group.

Several reagents are commonly employed to derivatize primary and secondary amines, rendering them detectable by spectroscopic methods. scienceopen.comnih.gov

Dansyl Chloride (Dansyl-Cl): This reagent reacts with primary and secondary amines to produce highly fluorescent dansyl amides. nih.govthermofisher.com The derivatization is robust and significantly enhances the signal in positive mode electrospray ionization. nih.gov Dansyl-Cl is considered a versatile derivatization agent due to the fluorescence of its products and their high ionization efficiency. nih.gov The reaction typically occurs in a buffered, alkaline environment. nih.gov

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Fmoc-Cl is another effective derivatizing agent for primary and secondary amines, yielding stable derivatives with strong UV absorption and fluorescence. libretexts.orgresearchgate.netsigmaaldrich.com This reagent is particularly useful for analyses conducted under highly acidic chromatographic conditions. nih.gov The derivatization reaction is typically carried out in an alkaline buffer. researchgate.net

o-Phthalaldehyde (B127526) (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. diva-portal.orgnih.gov While OPA itself does not react with secondary amines, modifications to the procedure can allow for their detection. diva-portal.org The reaction is fast and can be automated for high-throughput analysis. thermofisher.com However, the stability of OPA derivatives can be a concern. nih.gov

Interactive Table: Comparison of Common Derivatizing Reagents

ReagentAmine ReactivityDetection MethodKey Advantages
Dansyl-Cl Primary & SecondaryFluorescence, MSVersatile, high ionization efficiency nih.gov
Fmoc-Cl Primary & SecondaryUV, FluorescenceStable derivatives, good for acidic conditions nih.govlibretexts.org
OPA Primary (can be adapted for secondary)FluorescenceRapid reaction, suitable for automation thermofisher.comnih.gov

In mass spectrometry (MS), the efficiency of ionization directly impacts sensitivity. Derivatization can be used to introduce moieties that are more readily ionized. nih.gov

One such reagent is 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu). This fluorogenic and hydrophilic reagent reacts with aliphatic amines to form highly fluorescent carboxamides. nih.govsigmaaldrich.com The derivatization not only allows for fluorescence detection but also improves ionization efficiency in MS, leading to lower detection limits. nih.govresearchgate.net The reaction is typically carried out in a buffered aqueous medium at a slightly elevated temperature. nih.govsigmaaldrich.com The resulting derivatives are stable and can be readily separated by reversed-phase chromatography. sigmaaldrich.com

Derivatization for Chromatographic Separation Optimization

Derivatization can significantly improve the chromatographic behavior of amines, which can otherwise exhibit poor retention and peak shape. mdpi.comnih.gov

Amines, being basic and often polar, can have poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns. mdpi.comacs.org Derivatization can increase their hydrophobicity, leading to better retention. libretexts.org

Alternatively, ion-pairing chromatography (IPC) can be employed. nih.gov In this technique, an ion-pairing agent, such as a fatty sulfonic acid, is added to the mobile phase. chromforum.org This agent forms a neutral ion-pair with the protonated amine, which then has increased affinity for the nonpolar stationary phase, thereby enhancing retention. nih.govchromforum.org The combination of derivatization and ion-pairing chromatography can provide a complementary approach for the comprehensive analysis of amine-containing compounds. acs.orgnih.govbohrium.com

The basic nature of amines can lead to interactions with residual silanol groups on silica-based chromatographic columns, resulting in peak tailing and poor resolution. restek.com Derivatization effectively masks the amine group, reducing these undesirable interactions and leading to sharper, more symmetrical peaks. restek.com This improvement in peak shape enhances the accuracy and precision of quantification.

Synthetic Derivatization for Functional Group Introduction and Modulation of Reactivity

Beyond analytical purposes, derivatization is a fundamental tool in synthetic chemistry to introduce new functional groups and to modulate the reactivity of the amine. By converting the secondary amine of a (1-Cyclohexylethyl)(3-ethoxypropyl)amine analog to a different functional group, its chemical properties and potential applications can be significantly altered. For example, conversion to an amide or a sulfonamide can change its solubility, polarity, and biological activity. This strategy allows for the creation of a diverse library of compounds from a single precursor, facilitating structure-activity relationship studies and the development of new chemical entities.

Formation of Amides, Ureas, or Carbamates

The nucleophilic nature of the secondary amine in this compound allows for its conversion into amides, ureas, and carbamates. These derivatives can alter the compound's polarity, hydrogen bonding capability, and metabolic stability.

Amide Synthesis: Amide bond formation is a fundamental transformation in organic chemistry. For a secondary amine like this compound, this typically involves reaction with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. fishersci.co.uk Modern methods also utilize coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct reaction between a carboxylic acid and the amine. fishersci.co.uk A one-pot synthesis using thionyl chloride to activate the carboxylic acid has also been developed for producing secondary and tertiary amides in excellent yields, even with sterically hindered amines. rsc.org

Urea Synthesis: The synthesis of ureas from secondary amines can be achieved through several routes. A traditional method involves the reaction with phosgene or its equivalents to form an isocyanate intermediate, which then reacts with another amine. nih.govmdpi.com However, due to the hazardous nature of phosgene, alternative, safer methods are preferred. These include the reaction of amines with less toxic reagents like ethylene carbonate or diethyl carbonate. nih.gov Direct routes using carbon dioxide in the presence of catalysts have also been explored. nih.gov Research has shown that urea derivatives can be obtained from the reaction of primary aliphatic amines with CO2 without the need for catalysts or solvents. rsc.orgresearchgate.net

Carbamate Synthesis: Carbamates can be synthesized from secondary amines by reaction with chloroformates or by a three-component coupling of the amine, carbon dioxide, and a halide in the presence of cesium carbonate and a phase-transfer catalyst. organic-chemistry.org This latter method is noted for its mild conditions and resistance to racemization of chiral substrates. organic-chemistry.org Another approach involves the in-situ generation of an isocyanate from a carboxylic acid via a Curtius rearrangement, which is then trapped by an alcohol to form the carbamate. This has been demonstrated in the synthesis of a carbamate from cyclohexane carboxylic acid. mdpi.com

Table 1: Reagents for Amide, Urea, and Carbamate Formation

Derivative Reagent Class Specific Examples
Amide Acyl Halides Acetyl chloride, Benzoyl chloride
Acid Anhydrides Acetic anhydride
Coupling Reagents DCC, EDC, HATU
Urea Phosgene Equivalents Triphosgene, Carbonyldiimidazole
Carbonyl Sources Carbon dioxide, Ethylene carbonate
Carbamate Chloroformates Benzyl (B1604629) chloroformate
Multi-component CO2, Alkyl Halide, Cs2CO3

N-Oxidation Reactions for Altered Reactivity

The nitrogen atom in this compound can be oxidized to form an N-oxide. This transformation significantly alters the electronic and steric properties of the nitrogen center, leading to changes in its reactivity and biological profile. While tertiary amines are more commonly subjected to N-oxidation, secondary amines can also undergo this reaction, typically forming hydroxylamine intermediates that may be further oxidized. uomustansiriyah.edu.iq

The oxidation of secondary amines can lead to several N-oxygenated products. uomustansiriyah.edu.iq The initial product is often a hydroxylamine, which can be further oxidized to a nitrone derivative. uomustansiriyah.edu.iq This process is generally less common than oxidative N-dealkylation. uomustansiriyah.edu.iq The choice of oxidizing agent is crucial; common reagents for N-oxidation include hydrogen peroxide and peroxy acids. libretexts.org The resulting amine oxides are highly polar molecules. libretexts.org

Introduction of Tagging Moieties for Specific Research Applications

For specific research purposes, such as tracking the molecule in biological systems or facilitating its purification, various "tags" can be attached to this compound. These tags can be fluorescent molecules, biotin (B1667282) for affinity purification, or isotopically labeled groups for mass spectrometry-based quantification. The attachment is typically achieved by forming a stable covalent bond, often an amide or urea linkage, between the amine and a reactive derivative of the tag.

Emerging Research Frontiers and Future Directions for 1 Cyclohexylethyl 3 Ethoxypropyl Amine

Development of More Sustainable and Efficient Synthetic Routes Incorporating Green Chemistry Principles

The traditional synthesis of secondary amines often involves multi-step procedures with harsh reagents and significant waste generation. Future research on (1-Cyclohexylethyl)(3-ethoxypropyl)amine should prioritize the development of synthetic routes that adhere to the principles of green chemistry. A promising approach is one-pot reductive amination. This method combines 1-cyclohexylethanone (B3024942), 3-ethoxypropan-1-amine, and a reducing agent in a single reaction vessel, thereby minimizing intermediate purification steps and reducing solvent waste.

To further enhance the sustainability of this synthesis, several green chemistry strategies can be explored:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents like sodium borohydride (B1222165) with catalytic amounts of a heterogeneous catalyst (e.g., palladium on carbon, Raney nickel) and using molecular hydrogen as the reductant would significantly improve the atom economy and reduce waste.

Borrowing Hydrogen Methodology: This elegant approach involves the in-situ oxidation of a bio-based alcohol to an aldehyde, which then reacts with the amine, followed by the reduction of the resulting imine using the "borrowed" hydrogen. This eliminates the need for an external reducing agent altogether.

Use of Greener Solvents: Investigating the use of renewable and less toxic solvents, such as bio-derived ethers or even water, would further decrease the environmental impact of the synthesis.

Energy Efficiency: Exploring microwave-assisted or flow chemistry conditions could lead to faster reaction times and reduced energy consumption compared to conventional heating methods.

The table below outlines potential green synthetic approaches for this compound.

Green Chemistry ApproachKey AdvantagesPotential Challenges
Catalytic Reductive Amination High atom economy, reduced waste, catalytic reagents.Catalyst cost and stability, potential for catalyst poisoning.
Borrowing Hydrogen Methodology No external reducing agent needed, high atom economy.Requires specific catalysts, potentially higher temperatures.
Microwave-Assisted Synthesis Rapid reaction times, improved energy efficiency.Scalability can be a concern, requires specialized equipment.
Flow Chemistry Precise control over reaction parameters, enhanced safety.Initial setup costs, potential for clogging with solids.

Exploration of Novel Reactivity Patterns and Undiscovered Synthetic Utilities

The unique combination of a sterically demanding cyclohexylethyl group and a flexible ethoxypropyl chain in this compound suggests the potential for novel reactivity and synthetic applications.

The bulky cyclohexylethyl group can be expected to influence the nucleophilicity of the secondary amine, potentially leading to selective reactions that might not be achievable with less hindered amines. For instance, in reactions with multifunctional electrophiles, the steric bulk could direct the reaction to a specific site, offering a degree of regioselectivity.

Future research could explore:

Asymmetric Catalysis: The chiral center at the 1-position of the cyclohexylethyl group, if resolved, could allow for the use of this amine as a chiral auxiliary or ligand in asymmetric synthesis.

Formation of Hindered Enamines: Reaction with aldehydes or ketones could yield sterically hindered enamines, which are valuable intermediates in carbon-carbon bond-forming reactions, potentially offering unique stereochemical outcomes.

Synthesis of Novel Heterocycles: The ethoxypropyl arm contains an ether oxygen that could participate in intramolecular cyclization reactions under appropriate conditions, leading to the formation of novel oxygen- and nitrogen-containing heterocyclic scaffolds.

Reactivity as a Hindered Base: The steric bulk may render it a useful non-nucleophilic base in certain organic transformations, capable of deprotonation without competing nucleophilic attack.

Integration into Advanced Materials Science Research (e.g., specialty polymers, coatings, smart materials)

The distinct properties of this compound make it an intriguing candidate for incorporation into advanced materials.

Specialty Polymers: As a monomer or a modifying agent, this amine could be integrated into polymer backbones. The bulky cyclohexyl group could enhance the thermal stability and rigidity of polymers, while the flexible ethoxypropyl chain could act as an internal plasticizer, improving processability. Its secondary amine functionality provides a site for cross-linking or further functionalization.

Coatings: The incorporation of this amine into coating formulations, such as epoxy or polyurethane systems, could improve adhesion to various substrates due to the hydrogen bonding capacity of the amine and the polar ether linkage. The hydrophobic cyclohexyl group could enhance water resistance and durability.

Smart Materials: The amine functionality can be exploited in the design of "smart" materials. For example, it could be incorporated into polymers that respond to changes in pH. Furthermore, the nitrogen and oxygen atoms could act as coordination sites for metal ions, leading to the development of stimuli-responsive materials or sensors.

The potential contributions of the structural features of this compound to material properties are summarized below.

Structural FeaturePotential Contribution to Material Properties
Bulky Cyclohexylethyl Group Increased thermal stability, rigidity, hydrophobicity, and durability.
Flexible Ethoxypropyl Chain Enhanced flexibility, processability, and adhesion.
Secondary Amine Site for cross-linking, polymerization, pH-responsiveness, and metal coordination.

Role in Supramolecular Chemistry and Self-Assembly Processes

The amphiphilic nature of this compound, arising from its hydrophobic cyclohexyl moiety and its more polar ethoxypropyl and amine groups, makes it a compelling building block for supramolecular chemistry and self-assembly.

The secondary amine can act as a hydrogen bond donor and acceptor, enabling the formation of well-defined supramolecular structures. The interplay between hydrogen bonding, hydrophobic interactions of the cyclohexyl groups, and dipole-dipole interactions of the ether linkage could lead to the formation of micelles, vesicles, or other ordered aggregates in solution.

Future research in this area could focus on:

Host-Guest Chemistry: The amine could act as a guest molecule, binding within the cavity of a larger host molecule through hydrogen bonding and hydrophobic interactions.

Self-Assembled Monolayers: The amphiphilic nature of the molecule could allow for the formation of self-assembled monolayers on various surfaces, potentially modifying their surface properties.

Template for Mechanically Interlocked Molecules: The secondary amine could serve as a recognition site for the template-directed synthesis of rotaxanes and catenanes, where the bulky cyclohexylethyl group could act as a bulky "stopper" to prevent dethreading.

Design and Synthesis of this compound as a Chemical Biology Probe or Tool Compound for Academic Investigations

With appropriate modifications, this compound could be developed into a valuable chemical probe for academic research in chemical biology. A chemical probe is a small molecule used to study biological systems. The design of such a probe would involve the strategic incorporation of reporter groups or reactive functionalities.

Key design considerations would include:

Attachment of a Reporter Group: A fluorescent dye or a biotin (B1667282) tag could be attached to the molecule, likely through functionalization of the secondary amine or by modifying the ethoxypropyl chain. This would allow for the visualization and tracking of the molecule within a biological system.

Introduction of a Reactive Group: A photoreactive group or a bioorthogonal handle could be incorporated to enable covalent labeling of interacting biomolecules for target identification studies.

Structure-Activity Relationship Studies: A library of analogs of this compound could be synthesized to investigate how structural modifications affect its biological interactions, without focusing on any specific therapeutic outcome. The bulky and lipophilic nature of the cyclohexylethyl group combined with the more hydrophilic ethoxypropyl chain could be systematically varied to probe binding pockets of proteins or other biological targets.

The synthesis of such probes would likely involve a multi-step sequence, starting with the core this compound structure, followed by the attachment of linkers and the desired functional moieties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (1-Cyclohexylethyl)(3-ethoxypropyl)amine?

  • Methodological Answer : The synthesis typically involves alkylation or reductive amination. For example:

  • Alkylation : Reacting cyclohexylethyl bromide with 3-ethoxypropylamine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃, 80°C, 12 h) achieves moderate yields (45-60%) .
  • Reductive Amination : Cyclohexylethyl ketone and 3-ethoxypropylamine can be reduced using NaBH₄ in methanol (rt, 6 h), yielding ~55% product after purification via column chromatography .
    • Key Validation : Confirm product purity (>95%) via GC-MS or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies cyclohexyl protons (δ 1.2-1.8 ppm, multiplet) and ethoxypropyl methylene (δ 3.4-3.6 ppm). ¹³C NMR confirms quaternary carbons (cyclohexyl C-1: δ 28.5 ppm) .
  • Mass Spectrometry : ESI-TOF MS validates molecular weight (theoretical 213.34 g/mol; observed [M+H]⁺ at 214.35) .
  • IR : Secondary amine N-H stretch (~3300 cm⁻¹) and C-O-C ether stretch (~1100 cm⁻¹) .

Q. What safety protocols are essential for handling this amine in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods for all procedures to avoid inhalation of volatile amines .
  • PPE : Nitrile gloves, safety goggles, and lab coats. Spills require neutralization with 5% acetic acid followed by absorption with vermiculite .
  • Storage : Under nitrogen at 2-8°C to prevent oxidation .

Advanced Research Questions

Q. How can steric hindrance from the cyclohexyl group be mitigated during coupling reactions?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (Xantphos) in Buchwald-Hartwig amination to enhance turnover (80°C, toluene, 24 h, 75% yield) .
  • Solvent Effects : Switch to high-polarity solvents (DMSO) to stabilize transition states. Monitor via in situ FTIR for intermediate formation .
  • Temperature Gradients : Gradual heating (40°C → 100°C over 2 h) reduces byproduct formation from competing pathways .

Q. How do conflicting solubility profiles in polar vs. non-polar solvents impact formulation studies?

  • Methodological Answer :

  • Shake-Flask Method : Test solubility in hexane (logP = 3.2), EtOAc (logP = 1.2), and MeOH (logP = -0.3) at 25°C. Quantify via HPLC-UV (λ = 254 nm) .
  • Impurity Analysis : GC-MS traces may reveal oxidized byproducts (e.g., cyclohexanone derivatives) affecting solubility .
  • Computational Modeling : Compare experimental logP with XLogP3 predictions (ΔlogP > 0.5 indicates measurement errors) .

Q. What strategies resolve isomeric byproducts in the final compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak AD-H column (90:10 hexane/IPA) to separate enantiomers (Rf difference > 0.15) .
  • 2D NOESY NMR : Identify spatial proximity between cyclohexyl H-2 and ethoxypropyl methylene protons to distinguish diastereomers .
  • MS/MS Fragmentation : Q-TOF analysis differentiates branching isomers via unique fragment ions (m/z 98 vs. m/z 112) .

Q. How does the ethoxypropyl moiety influence metabolic stability in hepatic microsome assays?

  • Methodological Answer :

  • In Vitro Assay : Incubate with rat liver microsomes (37°C, NADPH). Quench with acetonitrile at 0/30/60 min. Analyze via LC-MS/MS:
  • Half-life (t₁/₂) : >120 min indicates stability (ethoxy group reduces CYP3A4 oxidation) .
  • Molecular Docking : AutoDock Vina simulations show ethoxypropyl forms H-bonds with CYP3A4 Thr309, slowing metabolism .

Key Notes

  • Methodological Rigor : Answers integrate multi-step validation (e.g., synthesis + purification + characterization).
  • Advanced Focus : Questions address mechanistic analysis (e.g., steric effects, metabolic pathways) and data contradiction resolution.

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